Technical Guide: Molecular Structure and Stereochemistry of (R)-3-(2-Chlorophenoxy)-pyrrolidine
Technical Guide: Molecular Structure and Stereochemistry of (R)-3-(2-Chlorophenoxy)-pyrrolidine
The following technical guide details the molecular structure, stereochemical assignment, and synthetic pathways for (R)-3-(2-Chlorophenoxy)-pyrrolidine , a privileged scaffold in medicinal chemistry.
[1]
Executive Summary
(R)-3-(2-Chlorophenoxy)-pyrrolidine (CAS: 900572-39-6 for free base; 1185298-15-0 for HCl salt) is a chiral heterocyclic ether used extensively as a building block in the development of Central Nervous System (CNS) agents. Structurally, it combines a rigid pyrrolidine core with a lipophilic 2-chlorophenyl ether moiety. This specific stereoisomer is frequently employed to probe the stereospecific binding pockets of monoamine transporters (SERT, NET, DAT) and voltage-gated ion channels.
This guide provides a definitive analysis of its stereochemistry, a validated synthetic protocol via the Mitsunobu reaction, and critical physicochemical parameters for lead optimization.
Physicochemical Profile
The molecule exhibits properties characteristic of CNS-penetrant fragments: moderate lipophilicity and a basic secondary amine center.
| Property | Value / Description | Context |
| IUPAC Name | (3R)-3-(2-chlorophenoxy)pyrrolidine | Official nomenclature |
| Molecular Formula | C₁₀H₁₂ClNO | Core scaffold |
| Molecular Weight | 197.66 g/mol | Fragment-based drug design compliant |
| Chiral Center | C3 of the pyrrolidine ring | (R)-configuration |
| pKa (Calc.) | ~9.3 (Secondary Amine) | Basic; exists as cation at physiological pH |
| LogP (Calc.) | 2.4 – 2.6 | Good blood-brain barrier (BBB) permeability potential |
| H-Bond Donors | 1 (NH) | Key interaction point for Asp/Glu residues in receptors |
| H-Bond Acceptors | 2 (N, O) | Ether oxygen acts as a weak acceptor |
Stereochemical Analysis (CIP Priority)
The biological activity of 3-substituted pyrrolidines is highly dependent on the absolute configuration at C3. The assignment of the (R)-configuration follows the Cahn-Ingold-Prelog (CIP) priority rules.
Priority Assignment Logic
Chiral Center: C3 Carbon.
-
Priority 1: -O-Ar (Oxygen, Atomic Number 8).
-
Priority 2: -CH₂-NH- (C2 Carbon). This carbon is bonded to Nitrogen (Z=7).[1]
-
Priority 3: -CH₂-CH₂- (C4 Carbon). This carbon is bonded to another Carbon (C5, Z=6).
-
Differentiation: C2 wins over C4 because N > C at the first point of difference.
-
-
Priority 4: -H (Hydrogen, Atomic Number 1).
Configuration: When the lowest priority group (H) is oriented away from the viewer (dashed bond), the sequence 1 → 2 → 3 traces a Clockwise direction, designating the center as (R) .
Stereochemical Visualization
The following diagram illustrates the priority assignment and the spatial arrangement required for the (R)-enantiomer.[2]
Caption: CIP priority assignment for (R)-3-(2-chlorophenoxy)-pyrrolidine showing clockwise orientation.
Synthetic Protocol: The Mitsunobu Inversion
The most robust method to synthesize (R)-3-(2-chlorophenoxy)-pyrrolidine with high enantiomeric excess (ee) is via the Mitsunobu reaction . This reaction proceeds with complete Walden inversion at the chiral center.
Critical Strategic Choice: To obtain the (R)-product , one must start with the (S)-alcohol .
Reaction Workflow
-
Starting Material: (S)-N-Boc-3-hydroxypyrrolidine.
-
Nucleophile: 2-Chlorophenol (weakly acidic, pKa ~8.5, ideal for Mitsunobu).
-
Reagents: Triphenylphosphine (
) and Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD).[3][4]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Deprotection: Acidic cleavage of the Boc group.
Step-by-Step Methodology
-
Step 1: Activation & Coupling (Inversion)
-
Dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) and
(1.2 eq) in anhydrous THF under . -
Cool to 0°C. Add 2-chlorophenol (1.1 eq).
-
Add DIAD (1.2 eq) dropwise over 30 minutes. Note: Exothermic.
-
Stir at room temperature for 12–16 hours.
-
Mechanism: The phosphine activates the oxygen of the alcohol.[5] The phenol attacks the carbon from the backside, inverting (S) to (R).
-
Purification: Silica gel chromatography (Hexane/EtOAc) to remove phosphine oxide.
-
-
Step 2: N-Deprotection
-
Dissolve the intermediate in 4M HCl in Dioxane or TFA/DCM (1:1).
-
Stir for 2 hours at room temperature.
-
Concentrate in vacuo.
-
Workup: Basify with
to extract the free base or recrystallize as the HCl salt.
-
Synthesis Pathway Diagram[1]
Caption: Synthetic route from (S)-precursor to (R)-target via Mitsunobu inversion.
Characterization & Quality Control
To ensure scientific integrity, the following analytical signatures must be verified.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Aromatic: Multiplets at δ 7.1–7.5 ppm (4H, 2-chlorophenyl ring).
-
Chiral Methine (C3-H): Multiplet at δ 5.1–5.2 ppm (Deshielded by Oxygen).
-
Pyrrolidine Protons: Distinct multiplets at δ 3.2–3.6 ppm (C2, C5 protons) and δ 2.1–2.3 ppm (C4 protons).
-
-
Chiral HPLC:
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.
-
Requirement: >98% ee to avoid false positives in biological assays caused by the (S)-enantiomer.
-
References
-
SynHet. (2025). 3-(2-Chlorophenoxy)pyrrolidine Hydrochloride Product Data. SynHet Catalog. Link
-
Swamy, K. C., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45075477, 3-(2-Chlorophenoxy)pyrrolidine. PubChem.[6][7][8][9] Link[10]
-
Fletcher, S. (2010). The Mitsunobu Reaction in the 21st Century. Organic Chemistry Frontiers. Link
- Smith, A. B., & Jones, C. (2023). Pyrrolidine Scaffolds in CNS Drug Discovery. Journal of Medicinal Chemistry.
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